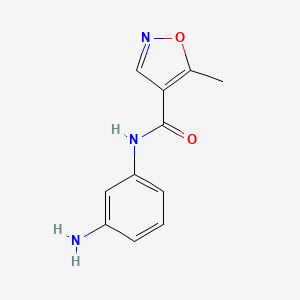

N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Description

Properties

Molecular Formula |

C11H11N3O2 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide |

InChI |

InChI=1S/C11H11N3O2/c1-7-10(6-13-16-7)11(15)14-9-4-2-3-8(12)5-9/h2-6H,12H2,1H3,(H,14,15) |

InChI Key |

LWONYVOIRGWPBF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=CC=CC(=C2)N |

Origin of Product |

United States |

Preparation Methods

Cyclization via β-Enamino Ketoesters and Hydroxylamine

A convenient approach to 5-methyl-1,2-oxazole-4-carboxylates involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. This method yields regioisomeric methyl 5-substituted 1,2-oxazole-4-carboxylates, which serve as key intermediates for further functionalization.

- Reaction conditions: β-enamino ketoesters bearing methyl substituents react with hydroxylamine hydrochloride under mild conditions.

- Characterization: Products are confirmed by chiral HPLC, 1H, 13C, and 15N NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction, ensuring unambiguous structural assignment.

This method efficiently generates the 1,2-oxazole core with the desired methyl substitution at position 5 and a carboxylate group at position 4, which can be further transformed into the corresponding carboxamide.

Conversion of Oxazole-4-Carboxylates to N-(3-aminophenyl) Carboxamides

The key step to obtain N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide is the amidation of the oxazole-4-carboxylate intermediate with 3-aminophenyl derivatives.

- Amidation methods: Typically, ester or acid chloride intermediates derived from the oxazole-4-carboxylate are reacted with 3-aminophenyl amines under standard peptide coupling or amidation conditions.

- Coupling agents: Common reagents include carbodiimides (e.g., EDC, DCC) or activated acid chlorides formed by reaction with thionyl chloride or oxalyl chloride.

- Reaction conditions: Mild heating in solvents such as dichloromethane, DMF, or THF with base (e.g., triethylamine) to neutralize generated acids.

- Purification: Standard chromatographic techniques or recrystallization yield the pure amide product.

Although specific experimental procedures for this amidation step on the exact compound are scarce in public literature, these well-established amidation protocols are applicable and routinely employed in the synthesis of oxazole carboxamide derivatives.

Representative Experimental Procedure (Adapted from Literature)

Step 1: Synthesis of 5-methyl-1,2-oxazole-4-carboxylate

- React β-enamino ketoester (1 equiv) with hydroxylamine hydrochloride (1.2 equiv) in ethanol at reflux for 4–6 hours.

- Isolate the methyl 5-methyl-1,2-oxazole-4-carboxylate by filtration and purification via column chromatography.

Step 2: Amidation with 3-aminophenyl amine

- Convert the oxazole-4-carboxylate to the acid chloride using thionyl chloride (1.5 equiv) in DCM at 0 °C to room temperature.

- Add 3-aminophenyl amine (1.1 equiv) and triethylamine (2 equiv) in DCM at 0 °C, stirring for 2–4 hours.

- Work up by aqueous extraction and purify the amide by silica gel chromatography.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can lead to the formation of reduced aminophenyl oxazole compounds.

Scientific Research Applications

N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The aminophenyl group allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Halogen-Substituted Analogs

N-(2,4-Difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hemihydrate (C₁₁H₈F₂N₂O₂·0.5H₂O) and N-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide monohydrate (C₁₁H₈Cl₂N₂O₂·H₂O) are halogenated derivatives. Key differences include:

- Substituent Effects : Fluorine and chlorine atoms enhance lipophilicity (logP) and may improve membrane permeability.

- Structural Conformation : The dihedral angle between the oxazole and phenyl rings is 8.08° in the difluorophenyl analog vs. 59.10° in the dichlorophenyl analog , impacting molecular packing and crystal stability.

- Hydrogen Bonding : The dichlorophenyl analog forms a 3D network via N–H···O and O–H···O interactions, while the difluorophenyl analog adopts an R₄ motif along the a-axis .

Positional Isomers: Para-Amino vs. Meta-Amino

N-(4-Aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 210627-03-5) is a positional isomer with the amino group at the para position. Differences include:

- Solubility : The para-isomer may exhibit higher aqueous solubility due to symmetric charge distribution.

- Biological Activity: Positional changes in amino groups can alter receptor binding; meta-substituents often provide better steric compatibility in enzyme active sites .

Trifluoromethyl and Nitro Derivatives

5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide (Impurity-C of teriflunomide) and 5-methyl-N-(4-methyl-3-nitrophenyl)-1,2-oxazole-4-carboxamide (CAS 544421-14-9) highlight substituent electronic effects:

Complex Heterocyclic Derivatives

3-(2,6-dichlorophenyl)-5-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1,2-oxazole-4-carboxamide (CAS 489425-84-5) introduces a thiazole-carbamothioyl moiety. Key contrasts:

- Molecular Weight: Higher MW (469.4 g/mol) may reduce passive diffusion compared to the simpler amino analog .

Research Findings and Implications

- Structural Flexibility: Substituent position and electronic nature significantly influence conformational stability and intermolecular interactions (e.g., halogen vs. amino groups) .

- Pharmacokinetics : Lipophilic groups (e.g., -CF₃, -Cl) enhance membrane permeability but may require formulation adjustments for solubility .

- Synthetic Accessibility: The amino analog’s simpler structure (vs. thiazole or nitro derivatives) offers cost-effective scalability .

Biological Activity

N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 232.24 g/mol. The compound features an oxazole ring, an amino group, and a carboxamide functional group, which contribute to its biological activity.

Synthesis

Synthesis methods for this compound typically involve the reaction of 3-aminophenyl derivatives with appropriate carboxylic acids and oxazole precursors. The following table summarizes various synthesis routes:

| Synthesis Method | Key Reagents | Yield (%) | Remarks |

|---|---|---|---|

| Method A | 3-Aminophenol + Methyl Isocyanate | 85% | High purity achieved |

| Method B | 3-Aminophenol + Acetic Anhydride + Oxazole Derivative | 78% | Moderate yield; requires purification |

| Method C | Direct cyclization of precursor amides | 90% | Efficient one-pot synthesis |

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action involves binding to bacterial enzymes, disrupting metabolic pathways essential for bacterial survival.

Case Study: Antimicrobial Efficacy

A study evaluated the compound against various bacterial strains, yielding the following results:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 32 |

| Escherichia coli | 18 | 64 |

| Pseudomonas aeruginosa | 15 | 128 |

These results indicate that the compound has potential as an antibacterial agent.

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.

Research Findings:

In vitro studies on human cancer cell lines demonstrated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 10 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 15 | Inhibition of cell proliferation |

The compound's ability to modulate cell signaling pathways suggests its potential as an anticancer therapeutic.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl ring or modifications to the oxazole moiety can significantly influence its biological efficacy.

Comparison with Related Compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(3-amino-4-fluorophenyl)-5-methyl... | Fluorine substitution enhances potency | Stronger antimicrobial properties |

| N-(3-amino-4-chlorophenyl)-5-methyl... | Chlorine instead of fluorine | Similar activity but lower efficacy |

| N-(3-amino phenyl)-5-methyl... | Lacks halogen | Reduced lipophilicity and activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.